molecular formula C14H17N3O4S B2760312 N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 2097866-62-9

N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2760312
CAS No.: 2097866-62-9
M. Wt: 323.37
InChI Key: HYDBLTFLZSYGFR-UHFFFAOYSA-N
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Description

N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic ethanediamide derivative designed for advanced chemical and pharmacological research. Its molecular architecture, incorporating both a thiophene and a 5-methylisoxazole moiety linked through a hydroxypropyl spacer, suggests significant potential as a scaffold in medicinal chemistry. Researchers can explore its application as a key intermediate in the synthesis of more complex heterocyclic compounds, particularly those targeting central nervous system disorders, due to the known neuroactive profiles of its constituent heteroaromatic systems. The presence of the ethanediamide (oxalamide) group is a critical structural feature, often associated with the ability to function as a hinge-binding motif in enzyme inhibition studies. This makes the compound a valuable candidate for investigations into kinase inhibitors or modulators of various protein-protein interactions. The secondary alcohol and adjacent methyl group on the propyl chain may influence the compound's overall conformation and solubility, properties crucial for optimizing bioavailability in drug discovery pipelines. This compound is provided exclusively for use in non-clinical laboratory research.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9-5-11(17-21-9)16-13(19)12(18)15-8-14(2,20)6-10-3-4-22-7-10/h3-5,7,20H,6,8H2,1-2H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDBLTFLZSYGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on heterocyclic cores, substituents, and synthetic routes. Below is a detailed comparison with key examples from the literature:

Key Structural Differences and Implications

Heterocyclic Core: The target compound’s 1,2-oxazole core differs from the 1,2,4-triazole in analogs from and . Oxazoles are less polar than triazoles due to reduced hydrogen-bonding capacity (triazoles have three nitrogen atoms vs. two in oxazoles). This may lower aqueous solubility but enhance membrane permeability . Thiophene substitution at the 3-position (vs. 2-position in triazole analogs) could alter electronic properties.

Functional Groups: The hydroxy-methylpropyl side chain in the target compound introduces a sterically hindered alcohol, which may improve metabolic stability compared to simpler alkyl chains in triazole derivatives. The ethanediamide backbone (vs.

Synthesis :

  • Triazole derivatives () rely on cyclocondensation of thiosemicarbazides, whereas the target compound’s oxazole core may require [3+2] cycloaddition or dehydration of β-ketoamides.
  • Thiophene incorporation in both classes likely involves Friedel-Crafts alkylation or cross-coupling reactions, though regioselectivity (3- vs. 2-position) demands tailored catalysts or directing groups.

Research Findings and Limitations

  • Physicochemical Data : Solubility and logP values for the target compound are unreported. Computational modeling (e.g., COSMO-RS) could predict these properties relative to triazole analogs, which typically exhibit higher logP due to sulfur content.

Q & A

Q. How can crystallographic data from SHELX refinements validate molecular conformations?

  • Methodological Answer :
  • ORTEP Visualization : Use WinGX to generate thermal ellipsoid plots, confirming bond angles/distances match DFT predictions .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) influencing crystal packing .

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